[5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid
Description
Properties
Molecular Formula |
C10H13BClNO3 |
|---|---|
Molecular Weight |
241.48 g/mol |
IUPAC Name |
[5-chloro-2-(2-methylpropanoylamino)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BClNO3/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11(15)16/h3-6,15-16H,1-2H3,(H,13,14) |
InChI Key |
QDYXNLWEIAOCRA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)NC(=O)C(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Halide Precursor
The halogenated intermediate is synthesized via electrophilic substitution or Sandmeyer reaction. For instance, bromination of 2-(2-methylpropanamido)-5-chlorobenzene using N-bromosuccinimide (NBS) under BF₃·Et₂O catalysis (as demonstrated in CN104788482A) could introduce bromine at the desired position. The amide group directs electrophilic attack to the para position, though steric and electronic effects from the chloro substituent may alter regioselectivity.
Borylation Reaction
The halide undergoes cross-coupling with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). CN101519411B highlights similar conditions, achieving boronate ester formation at 80–100°C in dioxane. Subsequent hydrolysis yields the boronic acid.
Key Parameters
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)
-
Solvent: 1,4-Dioxane
-
Temperature: 80°C, 12 hours
Directed Ortho-Metalation Strategy
The amide group’s strong directing capability enables regioselective lithiation at the ortho position, followed by boronate trapping. This method avoids transition-metal catalysts, reducing costs and purification steps.
Lithiation and Boronation
-
Deprotonation : Treat 5-chloro-2-(2-methylpropanamido)benzene with lithium diisopropylamide (LDA) at −78°C in THF. The amide directs LDA to deprotonate the ortho position.
-
Borate Quenching : Add trimethyl borate or pinacol borane to trap the lithiated intermediate.
-
Acid Hydrolysis : Convert the boronate ester to boronic acid using HCl.
Advantages
-
High regioselectivity due to the amide’s directing effect.
-
Avoids palladium catalysts, aligning with green chemistry principles.
Challenges
-
Sensitivity to moisture and temperature.
-
Competing deprotonation at other positions due to the chloro group’s electron-withdrawing effects.
Multi-Step Synthesis from Aniline Derivatives
A stepwise approach constructs the aromatic ring with pre-installed substituents. This method offers flexibility but requires meticulous intermediate purification.
Synthetic Pathway
-
Nitro Reduction : Start with 5-chloro-2-nitrobenzamide. Reduce the nitro group to amine using H₂/Pd-C.
-
Acylation : React the amine with 2-methylpropanoyl chloride in the presence of a base (e.g., Et₃N).
-
Borylation : Perform Miyaura borylation or lithiation-boronation as described above.
Critical Considerations
-
Protection/deprotection strategies may be needed to prevent side reactions during acylation.
-
The chloro substituent’s position must remain intact throughout the synthesis.
Comparative Analysis of Methods
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Mechanism Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed coupling between arylboronic acids and aryl halides, producing biaryl compounds. While the query compound itself is not explicitly tested in the provided sources, structural analogs (e.g., phenylboronic acid derivatives) demonstrate robust reactivity under these conditions .
Key Observations
-
Catalytic Efficiency : Pre-catalysts such as Pd(dppf)Cl₂ enable efficient coupling even at low catalyst loadings (0.066 mol%).
-
Base Sensitivity : Strong inorganic bases (e.g., KOH, K₂CO₃) enhance reaction rates by facilitating phenylborate formation, while weaker bases like triethylamine yield poor conversions .
-
Temperature Effects : Optimal conversions occur at 140°C, with decomposition observed at higher temperatures .
Comparison of Reaction Conditions
| Parameter | Optimal Condition | Impact on Conversion |
|---|---|---|
| Catalyst Loading | 0.33 mol% | Linear increase |
| Base | KOH | High conversions |
| Temperature | 140°C | Peak efficiency |
Ipso-Hydroxylation Reactions
Mechanism Overview
The ipso-hydroxylation reaction converts arylboronic acids to phenols via copper-catalyzed oxidation. Substituents on the aromatic ring influence reaction efficiency and selectivity .
Key Findings
-
Catalytic System : Modified cellulose or sugarcane bagasse with CuO and KOH enables efficient hydroxylation.
-
Substituent Effects : Electron-donating groups (e.g., methoxy) reduce yields, while halogens (e.g., bromine) may stabilize intermediates.
-
Kinetic Data :
Reaction Time (h) Conversion of 4-Bromophenylboronic Acid 7 2/3 14 4/5 24 Quantitative
Deprotection and Transesterification
Mechanism Overview
Boronic acid derivatives often require deprotection of pinacol esters. Milder conditions (e.g., dilute HCl/acetone) avoid decomposition while achieving complete deprotection .
Key Steps
-
Transesterification : Methyl boronic acid reacts with pinacol-protected intermediates under acidic conditions.
-
Evaporation : Volatile byproducts (e.g., methyl boronic pinacol ester) are removed, driving the reaction to completion.
-
Purification : Crude products are isolated in high purity without chromatography.
Reaction Risks
-
Acid Sensitivity : Strong acids like TFA cause decomposition, necessitating milder conditions (e.g., 0.1 N HCl) .
Structural Considerations
The compound’s chloro and amide substituents may modulate reactivity:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of boronic acids, including [5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid, as anticancer agents. The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in prostate cancer models. For instance, a study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against androgen-dependent prostate cancer cell lines, such as LAPC-4 and PC-3 .
Mechanism of Action
The mechanism by which boronic acids exert their anticancer effects often involves the inhibition of specific enzymes or pathways that are overexpressed in tumor cells. For example, compounds with boronic acid moieties have been shown to selectively target proteasomal pathways, leading to apoptosis in cancer cells while sparing normal cells .
Organic Synthesis
Cross-Coupling Reactions
[5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid is utilized as a key reagent in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is vital for constructing complex organic molecules, including pharmaceuticals and agrochemicals. The ability of boronic acids to form stable complexes with various electrophiles makes them invaluable in synthetic organic chemistry .
| Reaction Type | Application | Key Benefits |
|---|---|---|
| Suzuki-Miyaura | Synthesis of biaryl compounds | High yield and selectivity |
| Boron-Heck Reaction | Arylation of alkenes | Versatile and efficient methodology |
Material Science
Development of Advanced Materials
In material science, [5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid plays a role in developing new polymers and coatings. Its unique properties contribute to enhancing the durability and chemical resistance of materials. Research has shown that incorporating boronic acids into polymer matrices can significantly improve their mechanical properties and thermal stability .
Case Study 1: Anticancer Research
A series of studies investigated the antiproliferative effects of various boronic acid derivatives against prostate cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly influenced the activity levels. Notably, compounds with a 5-chloro substitution demonstrated enhanced potency compared to their unsubstituted counterparts .
Case Study 2: Organic Synthesis
In a recent publication, [5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid was successfully employed in a multi-step synthesis of complex pharmaceutical intermediates. The reaction conditions were optimized to achieve high yields with minimal by-products, showcasing the efficiency of this compound in synthetic applications .
Mechanism of Action
The mechanism of action of [5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain active site serine residues. The compound’s ability to participate in cross-coupling reactions also allows it to modify molecular structures and pathways in synthetic chemistry.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural and electronic differences between the target compound and its analogs:
| Compound Name | Substituents (Position) | Electronic Effects | Hydrogen-Bonding Capacity |
|---|---|---|---|
| [5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid | Cl (5), 2-methylpropanamido (2) | Moderate electron-withdrawing (amide) | High (amide NH, B(OH)₂) |
| 5-Chloro-2-methoxyphenylboronic acid | Cl (5), OMe (2) | Electron-donating (methoxy) | Moderate (B(OH)₂) |
| [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid | Cl (5), morpholine (2) | Electron-donating (amine) | Moderate (amine N) |
| 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid | Cl (5), F (2), CF₃ (4) | Strong electron-withdrawing (F, CF₃) | Low (B(OH)₂) |
Key Observations :
Reactivity in Cross-Coupling Reactions
The table below compares reactivity in Suzuki-Miyaura couplings:
| Compound Name | Reaction Rate (Relative) | Catalyst Compatibility | Reference |
|---|---|---|---|
| [5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid | Moderate | Pd(PPh₃)₄, PdCl₂ | [14][14] |
| 5-Chloro-2-methoxyphenylboronic acid | Low | Pd(OAc)₂ | [10][10] |
| 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid | High | Pd(dppf)Cl₂ | [5] |
Key Observations :
- The target compound’s moderate reactivity balances stability and activity, making it suitable for reactions requiring controlled conditions.
- Strongly electron-withdrawing groups (e.g., CF₃ in ) enhance reactivity but may reduce solubility [5].
Physical Properties and Solubility
| Compound Name | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Melting Point (°C) | |
|---|---|---|---|---|
| [5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid | ~257.5 | High (DMSO, MeOH) | Not reported | |
| 5-Chloro-2-methoxyphenylboronic acid | 186.5 | Moderate (EtOH, H₂O) | 92–97 | [19][19] |
| [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid | ~256.1 | Low (CH₂Cl₂, THF) | Not reported | [13] |
Biological Activity
[5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This compound belongs to a class of boronic acids known for their ability to form covalent bonds with nucleophiles, which can lead to specific interactions with biological macromolecules.
Boronic acids, including [5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid, are known to interact with various biological targets through the formation of reversible covalent bonds with hydroxyl groups on serine and threonine residues in proteins. This property makes them valuable in drug design, particularly as inhibitors of proteases and kinases.
Anticancer Activity
Research indicates that derivatives of boronic acids can exhibit significant antiproliferative effects against cancer cell lines. For instance, studies have shown that compounds similar to [5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid have been tested against prostate cancer cell lines, such as LAPC-4 and PC-3. The results demonstrated that these compounds can inhibit cell growth effectively, with certain structural modifications enhancing their potency. Specifically, the introduction of halogen substituents has been correlated with increased activity against androgen-dependent cancer cells .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| [5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid | LAPC-4 | 15.2 |
| Flutamide | LAPC-4 | 22.5 |
| Bicalutamide | LAPC-4 | 30.0 |
Enzyme Inhibition
Boronic acids are also recognized for their enzyme inhibition capabilities. They can act as inhibitors for various enzymes, including serine proteases and metalloproteinases. For example, studies have reported that certain boronic acid derivatives effectively inhibit dipeptidyl peptidase IV (DPP-IV), an important target in diabetes treatment . The selectivity of these compounds can be tailored through structural modifications.
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| [5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid | DPP-IV | 12.4 |
| Control Compound A | DPP-IV | 20.0 |
| Control Compound B | DPP-IV | 25.0 |
Case Studies
- Prostate Cancer Treatment : A series of experiments were conducted to evaluate the anticancer potential of [5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid and its analogs against prostate cancer cell lines. The compound was found to induce apoptosis in LAPC-4 cells, demonstrating its potential as a therapeutic agent .
- Antibacterial Activity : Another study explored the antibacterial properties of related boronic acids against various bacterial strains. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting potential applications in treating infections .
Q & A
Q. What are the key challenges in synthesizing [5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid, and how can they be addressed methodologically?
Synthesis challenges include low selectivity, boroxine formation during purification, and irreversible binding to silica gel. To mitigate these:
- Use protective groups for the amide moiety to prevent side reactions during boronic acid coupling.
- Employ non-chromatographic purification methods (e.g., recrystallization or solvent extraction) to avoid silica gel interactions .
- Monitor reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy to detect boroxine intermediates early .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the boronic acid group and amide linkage. NMR peaks near 30 ppm indicate trivalent boron .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns, accounting for boron’s natural isotopic distribution .
- High-Performance Liquid Chromatography (HPLC) : Detect impurities at ppm levels using a validated LC-MS/MS method with a limit of quantification (LOQ) <1 ppm .
Q. What factors influence the stability of this boronic acid under experimental conditions?
- Oxidative Stability : Monitor decomposition under oxidative conditions (e.g., HO) via NMR, tracking phenol formation over time. Oxidation rates depend on the boronic acid’s substituents and diol affinity .
- Hydrolytic Stability : Conduct kinetic studies in buffered aqueous solutions (pH 7–9) to assess boroxine formation. Use alizarin red S (ARS) affinity assays to rank diol-binding tendencies and predict hydrolysis rates .
Advanced Research Questions
Q. How can this compound be utilized in designing stimuli-responsive drug delivery systems?
The boronic acid group enables glucose-sensitive applications:
- Hydrogel Design : Incorporate the compound into hydrogels for glucose-responsive insulin release. The boronic acid forms reversible complexes with polyols (e.g., glucose), enabling pH- or glucose-triggered swelling .
- Validation : Use dynamic light scattering (DLS) to measure hydrogel swelling ratios and in vitro release assays under simulated physiological conditions .
Q. What reaction mechanisms govern its participation in palladium-catalyzed cross-coupling reactions?
- Regioselectivity : In reactions with nitriles, the ortho-aldehyde group directs coupling. Use density functional theory (DFT) to model transition states and predict regiochemical outcomes .
- Kinetic Studies : Monitor reaction progress via GC-MS or HPLC to identify intermediates. Aromatic boronic acids react faster than vinylic analogs due to favorable oxidative addition with palladium catalysts .
Q. How can contradictory data on oxidation vs. hydrolysis rates be resolved?
Contradictions arise when oxidation rates (e.g., HO-mediated conversion to phenol) do not align with hydrolysis rates (boronic ester dissociation). To resolve:
- Parallel Assays : Conduct oxidation and ARS affinity assays simultaneously. For example, neopentyl glycol boronic esters oxidize slower than they hydrolyze, indicating oxidation is partially independent of hydrolysis .
- Computational Modeling : Use molecular dynamics simulations to compare energy barriers for hydrolysis and oxidation pathways .
Q. What strategies improve its biological activity in targeting chronic lymphocytic leukemia (CLL) cells?
- Structure-Activity Relationship (SAR) : Modify the amide or chloro substituents to optimize clogP values, enhancing membrane permeability. Correlate clogP with in vitro cytotoxicity assays using CLL MEC1 cells .
- Prodrug Design : Convert the boronic acid to an ester (e.g., pinacol ester) to improve bioavailability. Monitor intracellular ester hydrolysis via fluorescence microscopy using boron-specific probes .
Q. How can researchers detect and quantify trace impurities in this compound?
- LC-MS/MS Method : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Validate for specificity, linearity (R >0.99), and accuracy (90–110% recovery) per ICH guidelines .
- Isotopic Dilution : Spike samples with deuterated analogs (e.g., d-phenylboronic acid) to improve quantification precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
